molecular formula C20H11ClFNOS B2760519 3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile CAS No. 338966-82-8

3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile

Cat. No.: B2760519
CAS No.: 338966-82-8
M. Wt: 367.82
InChI Key: UKDVGEMIRQOPTC-SDNWHVSQSA-N
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Description

3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile is a complex organic compound that features a combination of aromatic rings, a nitrile group, and a thienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate. This can be achieved by reacting 2-fluorobenzoyl chloride with thiophene in the presence of a base such as pyridine.

    Coupling Reaction: The thienyl intermediate is then coupled with 4-chlorobenzaldehyde using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

    Acrylonitrile Formation: The final step involves the addition of acrylonitrile to the coupled product under basic conditions, often using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

    Oxidation: Oxidized thienyl derivatives

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, 3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, particularly those requiring specific electronic or photonic properties due to its conjugated system.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The presence of the nitrile group and the aromatic rings can facilitate interactions with biological macromolecules, potentially leading to inhibition or activation of certain pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-[5-(2-chlorobenzoyl)-2-thienyl]acrylonitrile
  • 3-(4-Fluorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile
  • 3-(4-Methylphenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile

Uniqueness

Compared to similar compounds, 3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile is unique due to the specific combination of the 4-chlorophenyl and 2-fluorobenzoyl groups. This combination can influence its electronic properties and reactivity, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-[5-(2-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFNOS/c21-15-7-5-13(6-8-15)11-14(12-23)18-9-10-19(25-18)20(24)16-3-1-2-4-17(16)22/h1-11H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDVGEMIRQOPTC-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)C(=CC3=CC=C(C=C3)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)/C(=C/C3=CC=C(C=C3)Cl)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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